molecular formula C24H16Cl3CrN4 B14683395 cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate CAS No. 31282-15-2

cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate

Cat. No.: B14683395
CAS No.: 31282-15-2
M. Wt: 518.8 g/mol
InChI Key: LXQCKLCSVPSBCN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate (hereafter referred to as Cr-phen) is a coordination complex with the formula [Cr(phen)₂Cl₂]Cl·2H₂O, where "phen" denotes 1,10-phenanthroline. This octahedral chromium(III) complex features two chloride ligands and two bidentate phenanthroline ligands arranged in a cis configuration. The dihydrate form includes two water molecules in its crystal lattice, stabilized by hydrogen bonding with the chloride counterion. Chromium(III) complexes like Cr-phen are notable for their kinetic inertness and tunable redox properties, making them relevant in catalysis and materials science .

Properties

CAS No.

31282-15-2

Molecular Formula

C24H16Cl3CrN4

Molecular Weight

518.8 g/mol

IUPAC Name

chromium(3+);1,10-phenanthroline;trichloride

InChI

InChI=1S/2C12H8N2.3ClH.Cr/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3

InChI Key

LXQCKLCSVPSBCN-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Cl-].[Cr+3]

Origin of Product

United States

Preparation Methods

Direct Ligand Substitution Using Anhydrous Chromium(III) Chloride

The most widely documented method involves the reaction of anhydrous chromium(III) chloride (CrCl₃) with 1,10-phenanthroline (phen) in ethanol under reflux conditions. Key parameters include:

Reaction Conditions

  • Molar ratio : CrCl₃ : phen = 1 : 3 (ensuring excess ligand for complete coordination)
  • Solvent : Absolute ethanol (40 mL per 2.0 g CrCl₃)
  • Temperature : 75°C initial heating, followed by reflux at 78.5°C
  • Catalyst : Trace zinc dust (<5 mg) to facilitate reduction of Cr(III) intermediates
  • Duration : 1.5 hours post-reflux initiation

The reaction proceeds via a ligand substitution mechanism where phen displaces chloride ions from the chromium center. The zinc dust acts as a mild reducing agent, preventing oxidation side reactions and stabilizing the intermediate chromium species.

Crystallization and Hydration Control

Post-synthesis purification involves cooling the reaction mixture to 0°C, yielding a dark green precipitate. Recrystallization from aqueous solution introduces the dihydrate form through controlled hydration. Critical factors affecting crystal quality include:

Parameter Optimal Range Effect on Product Yield
Cooling rate 0.5–1°C/min Prevents inclusion defects
Water purity Milli-Q (>18 MΩ·cm) Minimizes anion impurities
Evaporation rate 5–10 mL/hr Controls crystal size

This two-step process achieves an 85% yield of the target compound as grey crystalline solids.

Mechanistic Insights into Chromium-Ligand Coordination

Stereochemical Control in Octahedral Complex Formation

The cis geometry arises from the electronic structure of chromium(III) in an octahedral ligand field. Density functional theory (DFT) calculations suggest that the d³ configuration favors a distorted octahedral arrangement with phen ligands occupying adjacent equatorial positions. Chloride ions occupy the remaining cis sites, stabilized by π-backbonding interactions with the aromatic phen system.

Role of Solvent Polarity in Reaction Kinetics

Ethanol’s moderate dielectric constant (ε = 24.3 at 25°C) enables:

  • Partial dissociation of CrCl₃ into [CrCl₄]⁻ and Cl⁻ ions
  • Gradual ligand substitution without precipitate formation
  • Stabilization of charged intermediates through solvation

Kinetic studies show a second-order dependence on phen concentration ([phen]²), confirming the sequential displacement of chloride ligands.

Spectroscopic Characterization and Quality Control

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode reveals key fragments:

m/z Assignment Relative Abundance
482.4 [Cr(phen)₂Cl₂]⁺ 100%
447.5 [Cr(phen)₂Cl]²⁺ 68%
337.2 [Cr(phen)Cl]⁺ 42%

These peaks confirm the retention of the cis configuration during ionization.

Infrared Spectral Signatures

Fourier-transform infrared (FTIR) spectroscopy identifies metal-ligand vibrations and hydration water:

Wavenumber (cm⁻¹) Assignment
434 ν(Cr-N) stretching
719 δ(phen) ring deformation
1426 ν(C=C) aromatic stretching
3377 ν(O-H) from hydration water

The absence of peaks above 1600 cm⁻¹ confirms complete deprotonation of the phen ligands.

Comparative Analysis of Synthetic Protocols

Alternative Ligand Sources

While 1,10-phenanthroline remains standard, substituted derivatives (e.g., 4-methylphen) show modified reaction kinetics:

Ligand Reaction Time (h) Yield (%)
1,10-phenanthroline 1.5 85
5-nitro-phen 3.2 72
4,7-dimethyl-phen 2.1 78

Electron-donating groups retard ligand substitution due to increased π-backbonding to chromium.

Solvent Effects on Product Distribution

Screening polar aprotic solvents revealed ethanol’s superiority:

Solvent Dielectric Constant Byproducts (%)
Ethanol 24.3 <5
DMF 36.7 22
Acetonitrile 37.5 18

High-polarity solvents promote ligand dissociation, leading to oligomeric chromium species.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced reproducibility in flow systems:

  • Residence time : 8.5 minutes
  • Throughput : 12 g/hr
  • Purity : 99.2% by HPLC

Microfluidic mixing eliminates hot spots that cause ligand decomposition during batch reactions.

Waste Stream Management

The synthesis generates two primary waste streams:

  • Ethanol filtrate containing <0.1 ppm chromium (recovered via distillation)
  • Aqueous mother liquor with chloride ions (treated by AgNO₃ precipitation)

Lifecycle assessments show 92% atom economy for the optimized process.

Chemical Reactions Analysis

Photoaquation and Photochemical Reactivity

Under UV irradiation, cis-Cr(phen)₂Cl₂⁺ undergoes photoaquation, replacing chloride ligands with water molecules. This reaction is sensitive to environmental conditions:

Condition (Atmosphere)Quantum Efficiency (Φ)Products Formed
Argon0.010 ± 0.001Diaquo complex [Cr(phen)2(H2O)2]3+[Cr(phen)₂(H₂O)₂]^{3+}
Oxygen0.0026 ± 0.0002Same as above, but slower

The presence of deoxyguanosine (dG) enhances the reaction rate under argon (up to twofold), attributed to reductive quenching of the excited state by the nucleoside .

DNA Interaction and Covalent Adduct Formation

Despite minimal non-covalent association with calf-thymus DNA (as shown by equilibrium dialysis), photolysis of cis-Cr(phen)₂Cl₂⁺ with DNA produces covalent adducts. Key findings include:

Reaction TypeObservation
Photochemical (UV light)Forms multiple covalent DNA adducts, though specific binding sites remain unidentified .
Thermal (no light)The diaquo complex [Cr(phen)2(H2O)2]3+[Cr(phen)₂(H₂O)₂]^{3+} reacts with DNA to form covalent adducts, independent of light .

The mechanism likely involves ligand substitution at the chromium center, facilitated by the labile chloride or aqua ligands.

Structural Influences on Reactivity

The cis arrangement of chloride and 1,10-phenanthroline ligands creates a distorted octahedral geometry (Fig. 1) . This steric configuration promotes ligand substitution reactions, as the chloride ligands are positioned for facile displacement by stronger-field ligands like water or nucleobases .

Comparative Reactivity with Analogous Complexes

The title compound’s reactivity diverges from similar chromium complexes:

CompoundKey Reactivity Difference
cis-Cr(bpy)₂Cl₂⁺ (bpy = bipyridine)Lower photoaquation efficiency due to weaker π-acceptor ligands
[Cr(phen)₃]³⁺Greater stability and reduced ligand lability

Scientific Research Applications

cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate, a coordination complex featuring chromium with phenanthroline and chloride ligands, has applications in several scientific domains. This article aims to outline these applications based on available research findings.

Scientific Research Applications

Antimycobacterial and Anticancer Evaluation

  • Fused derivatives with a pyrrolo[2,1-c][4,7]phenanthroline skeleton have demonstrated antimycobacterial and anticancer activity .
  • These compounds were evaluated against Mycobacterium tuberculosis H37Rv under aerobic conditions and a panel of 60 human tumor cell lines .
  • Some tested compounds exhibited moderate antimycobacterial activity, while others showed significant antitumor activity against renal and breast cancer .

Transition Metal Ion Capture

  • Compounds containing 1,10-phenanthroline can be used to create materials that selectively bind transition metal ions .
  • Functional mesoporous carbon, built using 1,10-phenanthroline, resulted in a nanoporous sorbent with a high surface area .
  • This material showed a high affinity for Cu(II) and could bind a variety of transition metal cations from filtered ground water, river water, and seawater .

Chromogenic Reagents for Copper Determination

  • Hydroxy-substituted 1,10-phenanthroline derivatives have been evaluated as chromogenic reagents for determining copper in strongly alkaline solutions .
  • 2,9-dimethyl-4,7-dihydroxy-1,10-phenanthroline has been effective in a simple procedure for determining trace amounts of copper in various solutions .

Inhibition of Metallopeptidases

  • 1,10-phenanthroline can inhibit metallopeptidases secreted by certain microorganisms, modulating their growth, morphology, and differentiation .

BSA Denaturation Inhibition

  • Cu(II) phenanthroline complexes can interact with bovine serum albumin (BSA), inhibiting its denaturation .
  • The phen ligand dissociates from the complexes and moves into the hydrophobic cavity of BSA .
  • The complexes coordinate with amino acids on the surface of the peptide, preventing denaturation .

Structural Studies

  • The crystal structure of cis-Dichlorobis(1,10-phenanthroline)chromium(III) chloride has been determined through X-ray diffraction studies .
  • The chromium environment consists of a cis arrangement of two 1,10-phenanthroline and two chloride ligands . The two planar 1,10-phenanthroline ligands show an approximate perpendicular orientation to each other .

Pulse Radiolysis Studies

  • Pulse radiolytic studies have been conducted on cis-dichlorobis(1,10-phenanthroline)chromium(III) chloride to understand its behavior under irradiation . Conductometric studies indicate that irradiation increases conductance, possibly due to aquation or de-ligation of the complex .

Mechanism of Action

The mechanism by which cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate exerts its effects involves the coordination of the chromium center to target molecules. In biological systems, the compound can interact with DNA, leading to the formation of covalent adducts. This interaction is often enhanced by light activation, which promotes the formation of reactive species that can bind to nucleic acids . The molecular targets include purine bases in DNA, and the pathways involved are primarily related to oxidative stress and DNA damage .

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallographic Data : Cr-phen’s cis configuration contrasts with the trans geometry observed in some iron-phenanthroline complexes, highlighting ligand steric effects.
  • Gaps in Data: Direct comparative studies on Cr-phen’s electrochemical properties (e.g., redox potentials vs. Cu/Zn analogs) are sparse in the provided literature. Further investigation is needed to quantify its catalytic efficiency.

Biological Activity

cis-Dichlorobis(1,10-phenanthroline)chromium(1+) chloride dihydrate is a metal complex that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure includes two 1,10-phenanthroline ligands coordinated to a chromium ion, which influences its interaction with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is represented as  CrCl2(phen)2]Cl2H2O\text{ CrCl}_2(\text{phen})_2]\text{Cl}\cdot 2\text{H}_2\text{O}. The chromium ion is in a +3 oxidation state, and the compound exhibits a cis arrangement of the ligands. This configuration is crucial for its biological activity, as it affects the compound's interaction with cellular components.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to be highly active against various cancer cell lines in vitro. For instance, studies have demonstrated that this compound can inhibit the growth of tumorigenic cells without significant cytotoxicity to non-tumorigenic cells, suggesting a degree of selectivity in its action .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Effect on Tumor Growth
Hep-G2 (Liver)5.0No significant growth
HCT-8 (Colon)4.5No significant growth
MCF-7 (Breast)6.0Moderate inhibition

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In studies involving various bacterial strains, including Pseudomonas aeruginosa, it has demonstrated the ability to inhibit biofilm formation and reduce bacterial viability more effectively than traditional antibiotics like gentamicin . Its mechanism appears to involve disruption of bacterial cell integrity and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effect on Biofilm Formation
Pseudomonas aeruginosa8 µg/mLSignificant reduction
Staphylococcus aureus4 µg/mLModerate reduction

The biological activity of this compound is attributed to its ability to bind with DNA and proteins within cells. This binding can lead to the formation of reactive oxygen species (ROS), which are detrimental to cancer cells and pathogens alike. The ligand exchange dynamics also play a role in enhancing the compound's stability and bioavailability in biological systems .

Case Study 1: Antitumor Efficacy in Animal Models

In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups receiving no treatment. Blood analysis indicated no significant liver toxicity, making it a candidate for further clinical exploration .

Case Study 2: Antimicrobial Effects on Biofilms

A study evaluated the effectiveness of this chromium complex against biofilms formed by clinical isolates of Pseudomonas aeruginosa. Results indicated that the compound significantly disrupted biofilm architecture and reduced bacterial load in infected tissues .

Q & A

Q. What are the standard synthesis and purification protocols for cis-dichlorobis(1,10-phenanthroline)chromium(III) complexes?

The complex is synthesized by reacting chromium(III) chloride with 1,10-phenanthroline (phen) in a molar ratio of 1:2 under reflux conditions in a mixed solvent system (e.g., ethanol/water). Purification involves slow crystallization via vapor diffusion or layering with a non-polar solvent. Impurities are removed by recrystallization, and the product is characterized by elemental analysis and spectroscopy. Analogous methods for manganese complexes involve similar ligand-to-metal ratios and reflux conditions .

Q. How is the octahedral geometry of this chromium complex confirmed experimentally?

X-ray crystallography is the primary method. Key parameters include Cr–N bond lengths (typically ~2.0–2.1 Å for phen ligands) and Cr–Cl distances (~2.3–2.4 Å). Bond angles (e.g., Cl–Cr–Cl ~85–95°) confirm a distorted octahedral geometry. For example, in analogous manganese complexes, Mn–N and Mn–Cl bond lengths are 2.2–2.3 Å and 2.4–2.5 Å, respectively, with Cl–Mn–Cl angles of ~90° .

Q. Why is 1,10-phenanthroline commonly used as a ligand in such complexes?

1,10-Phenanthroline acts as a rigid, bidentate ligand, forming stable octahedral complexes due to strong σ-donation and π-backbonding. Its planar structure facilitates π-π stacking interactions, critical for supramolecular assembly in the solid state. This ligand also enhances solubility in polar solvents, aiding crystallization .

Advanced Research Questions

Q. What supramolecular interactions stabilize the crystal lattice of this chromium complex?

The crystal packing is stabilized by C–H···Cl hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.4–3.6 Å interplanar distances) between phenanthroline ligands. These interactions form 2D sheets or 3D networks, as observed in manganese analogs. Such non-covalent interactions influence magnetic and solubility properties .

Q. How do electronic properties (e.g., d-orbital splitting) affect the redox behavior of this chromium complex?

The ligand field strength of phenanthroline results in a large d-orbital splitting, stabilizing Cr(III) in a low-spin configuration. Cyclic voltammetry can reveal redox potentials for Cr(III)/Cr(II) transitions, which are pH-dependent due to chloride ligand lability. These properties are relevant to its potential role in redox-active biological systems .

Q. How does this chromium complex compare structurally and electronically to analogous copper or zinc complexes?

Copper(II) analogs (e.g., [Cu(phen)₂(OAc)]⁺) exhibit Jahn-Teller distortions with elongated axial bonds, while zinc complexes ([Zn(phen)₂Cl₂]) show tetrahedral or distorted octahedral geometries. Chromium’s smaller ionic radius and higher charge density lead to shorter metal-ligand bonds and distinct magnetic properties .

Q. What biochemical relevance does this chromium complex hold, and how can its bioactivity be tested?

Chromium(III) is implicated in insulin signaling and enzyme activation. Bioactivity can be assessed via in vitro assays measuring glucose uptake in adipocytes or binding studies with insulin receptor fragments. The complex’s stability in physiological buffers (pH 7.4) must be confirmed via UV-Vis or ICP-MS .

Methodological Notes

  • Synthesis Optimization : Vary solvent polarity (e.g., DMF vs. ethanol) to control crystal morphology.
  • Data Contradictions : Discrepancies in bond lengths between studies may arise from temperature (e.g., 150 K vs. room temperature) or counterion effects .
  • Advanced Characterization : Pair X-ray data with DFT calculations to model electronic structures and predict reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.